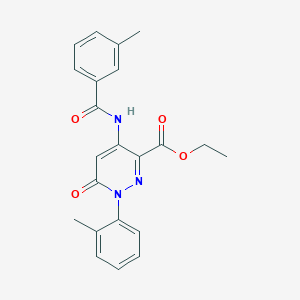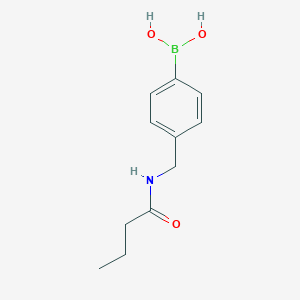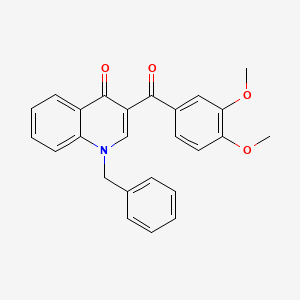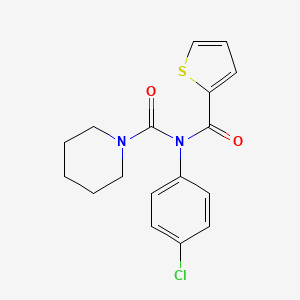![molecular formula C9H16BF3KNO4 B2374719 Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide CAS No. 1809638-85-4](/img/structure/B2374719.png)
Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide is a useful research compound. Its molecular formula is C9H16BF3KNO4 and its molecular weight is 309.13. The purity is usually 95%.
BenchChem offers high-quality Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Alanine Derivatives : Potassium trifluoro(organo)borates are utilized to react with dehydroamino esters, catalyzed by rhodium complexes. This process efficiently forms alanine derivatives with a variety of amino protecting groups (Navarre, Darses, & Genêt, 2004).
Formation of 2,5-Anhydro Sugars : These compounds play a role in the synthesis of 2,5-anhydro sugar derivatives through reactions with various nucleophilic reagents. This involves displacement of triflic ester groups and migration of ring-oxygen atoms (Baer, Hernández Mateo, & Siemsen, 1989).
Enantioenriched Alpha-Amino Esters : They are used in the conjugate addition of potassium trifluoro(organo)borates to dehydroalanine derivatives, mediated by chiral rhodium catalysts. This provides a pathway to protected alpha-amino esters with high yields and enantioselectivity (Navarre, Martinez, Genêt, & Darses, 2008).
Organic Chemistry Applications : Potassium trifluoro(organo)borates exhibit interesting reactivity, not only in the formation of difluoroboranes but also in transmetallation reactions with transition metals. They are more reactive than boronic acids or esters in many reactions (Darses & Genêt, 2003).
Nucleophilic Trifluoromethylation : These organoboron reagents are shown to be effective for nucleophilic trifluoromethylation of non-enolizable aldehydes and N-tosylimines, producing CF3-substituted alcohols and N-tosylamines (Levin et al., 2011).
Scavenging Hydrogen Fluoride : They are used in a scale-up process for producing specific boron complexes, showcasing their application in large-scale production with high yields and chemical purity (Li & Russell, 2008).
Synthesis of Boron Containing Compounds : They are utilized in the synthesis of boron-containing compounds, indicating their potential in creating HGF-mimetic agents (Das, Tang, & Sanyal, 2011).
Enantioselective Conjugate Additions : Their application in enantioselective conjugate addition to α,β-unsaturated esters, catalyzed by chiral rhodium(I) complexes, is noted. This yields high enantiomeric excesses (Navarre, Pucheault, Darses, & Genêt, 2005).
Chiral β-Arylamides Synthesis : These compounds are used in the efficient enantioselective conjugate addition to α,β-unsaturated amides, leading to Michael adducts with high yields and enantiomeric excesses (Pucheault, Michaut, Darses, & Genêt, 2004).
properties
IUPAC Name |
potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3NO4.K/c1-9(2,3)18-8(16)14-6(7(15)17-4)5-10(11,12)13;/h6H,5H2,1-4H3,(H,14,16);/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFKZCYDSRFQJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC(C(=O)OC)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2374637.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2374641.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2374642.png)
![(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2374643.png)






![5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2374656.png)

![4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2374658.png)